5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde synthesis pathway
5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde synthesis pathway
This guide details the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .
Executive Summary
The synthesis of 1-methyl-5-arylpyrazole-4-carbaldehydes presents a significant regiochemical challenge.[1] Direct cyclization methods (e.g., reacting methylhydrazine with 1,3-dicarbonyl equivalents) predominantly yield the thermodynamically favored 1-methyl-3-aryl isomer due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the most electrophilic center.[1]
To guarantee the formation of the 1-methyl-5-aryl isomer with high regiofidelity, this guide recommends a Modular Suzuki-Miyaura Cross-Coupling Strategy . This pathway utilizes the Vilsmeier-Haack reaction to generate a functionalized 5-chloro-pyrazole scaffold, followed by a palladium-catalyzed coupling to introduce the aryl group at the 5-position.[1] This method avoids the formation of inseparable regioisomeric mixtures common in direct cyclization.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C5–Aryl bond.[1] This approach relies on the high reactivity of 5-halopyrazoles in cross-coupling reactions, activated by the adjacent N1-methyl group.[1]
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Target: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde[1]
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Key Disconnection: C5–C(Ar) bond (Suzuki-Miyaura Coupling).[1]
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Intermediate: 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde.[1][2][3]
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Starting Material: 1-Methyl-1H-pyrazol-5(4H)-one (commercially available or synthesized from methylhydrazine and ethyl propynoate).[1]
Figure 1: Retrosynthetic logic prioritizing regiochemical control via a 5-chloro intermediate.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Scaffold (Chlorination-Formylation)
Objective: Convert 1-methyl-1H-pyrazol-5(4H)-one into 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Mechanism: The Vilsmeier-Haack reagent (POCl₃/DMF) acts as both a formylating agent (at C4) and a chlorinating agent (converting the C5-carbonyl/enol to C5-Cl).[1]
Reagents:
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1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq)[1]
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Phosphorus oxychloride (POCl₃) (7.0 eq)
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N,N-Dimethylformamide (DMF) (3.0 eq)[1]
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Solvent: Anhydrous DMF (excess serves as solvent)
Protocol:
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Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 20 minutes at 0°C.
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Addition: Dissolve 1-methyl-1H-pyrazol-5(4H)-one in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
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Cyclization/Reaction: Warm the mixture to room temperature, then heat to 95–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.
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Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (exothermic!).
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Neutralization: Neutralize the acidic solution carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8.[1]
-
Workup: Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the 4-methoxyphenyl group at the 5-position.[1] Rationale: 5-Chloropyrazoles are highly reactive in Pd-catalyzed couplings due to the electron-deficient nature of the pyrazole ring and the directing effect of N1.[1]
Reagents:
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5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[1]
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(4-Methoxyphenyl)boronic acid (1.2 eq)[1]
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Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)[1]
Protocol:
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Setup: Charge a reaction vial with the 5-chloro-pyrazole intermediate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
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Inert Atmosphere: Evacuate and backfill with argon (3 cycles).
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Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M Na₂CO₃ (aq).
-
Reaction: Heat the mixture to 90°C for 8–12 hours.
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Monitoring: TLC should show the disappearance of the chlorinated precursor and the appearance of a highly fluorescent product spot.[1]
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Workup: Cool to room temperature. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove Pd black.[1] Separate layers and extract the aqueous phase with EtOAc.[1][5]
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Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 4:1 to 2:1).
Part 3: Reaction Pathway Visualization
Figure 2: Step-by-step reaction flow from the pyrazolone precursor to the final 5-aryl product.
Part 4: Analytical Data & Validation
To ensure the correct isomer (1-methyl-5-aryl) has been synthesized vs. the 1-methyl-3-aryl isomer, compare the NMR chemical shifts. The C5-aryl ring exerts a shielding effect on the N-methyl group due to steric twisting, often shifting the N-Me signal upfield compared to the 3-aryl isomer.[1]
| Feature | 5-Aryl Isomer (Target) | 3-Aryl Isomer (Undesired) |
| Synthesis Route | Suzuki Coupling of 5-Cl | Direct Cyclization (Methylhydrazine + Enaminone) |
| ¹H NMR (N-Me) | δ 3.60 – 3.75 ppm | δ 3.90 – 4.05 ppm |
| NOESY Signal | Strong NOE between N-Me and Ar-H (ortho) | NOE between N-Me and H-5 (pyrazole proton) |
| ¹³C NMR (C=O) | ~185 ppm | ~185 ppm |
Expected ¹H NMR Data (CDCl₃, 400 MHz):
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Aldehyde (-CHO): δ 9.50–9.65 (s, 1H)[1]
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Pyrazole H-3: δ 7.90–8.10 (s, 1H) (Deshielded by adjacent CHO)[1]
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Aryl Protons: δ 7.30 (d, 2H, J=8.8 Hz), 7.00 (d, 2H, J=8.8 Hz)[1]
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Methoxy (-OMe): δ 3.85 (s, 3H)[1]
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N-Methyl (-NMe): δ 3.65 (s, 3H)[1]
Part 5: Troubleshooting & Optimization
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Regioselectivity Check: If you attempt the "direct" route (reacting 3-(dimethylamino)-1-(4-methoxyphenyl)propenone with methylhydrazine), you will obtain the 1-methyl-3-(4-methoxyphenyl) isomer as the major product (>10:1 ratio).[1] The Suzuki route described above is the only reliable method for the 5-aryl isomer.[1]
-
Vilsmeier Yields: If the yield of the 5-chloro intermediate is low, ensure the DMF is anhydrous.[1] Moisture hydrolyzes the Vilsmeier complex, reverting it to the pyrazolone.[1]
-
Suzuki Coupling: If de-chlorination (formation of 1-methyl-pyrazole-4-carbaldehyde) is observed, reduce the reaction temperature to 80°C and ensure the solvent is thoroughly degassed to remove oxygen, which promotes homocoupling or reduction.[1]
References
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Vilsmeier-Haack Synthesis of 5-Chloropyrazoles
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Suzuki Coupling on 5-Chloropyrazoles
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Regioselectivity of Pyrazole Synthesis
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Fustero, S., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.
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General Protocol for 5-Chloro-4-formylpyrazoles
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. jpsionline.com [jpsionline.com]
